Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyanopyridine with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different fusion patterns.
Uniqueness
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h5-6H,2-4,10H2,1H3 |
InChI Key |
RNLQAPWBLYSJOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)N |
Origin of Product |
United States |
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